2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with allyl and methyl groups, a sulfanyl linkage, and a dimethoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The allyl and methyl groups are introduced via alkylation reactions. The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound. Finally, the dimethoxyphenylacetamide moiety is attached through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The dimethoxyphenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-CHLOROPHENYL)ETHANONE
- 2-[(4-ALLYL-5-{[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHANONE
- 2-[(4-ALLYL-5-{[(PHENYLTHIO)METHYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-CHLOROPHENYL)ETHANONE.
Uniqueness
The uniqueness of 2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenylacetamide moiety enhances its hydrophobic interactions, making it a potent inhibitor of certain enzymes and receptors.
: Sigma-Aldrich : Sigma-Aldrich : Sigma-Aldrich : RSC : BMC Chemistry : Sigma-Aldrich : Sigma-Aldrich : TCI Chemicals
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-5-8-20-11(2)18-19-16(20)24-10-15(21)17-13-9-12(22-3)6-7-14(13)23-4/h5-7,9H,1,8,10H2,2-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVPIPFYOOGXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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